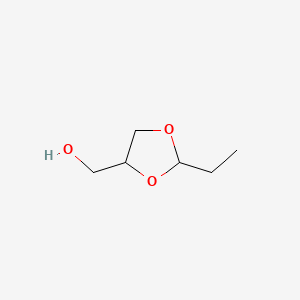1,3-Dioxolane-4-methanol, 2-ethyl-
CAS No.: 53951-44-3
Cat. No.: VC17889602
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53951-44-3 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | (2-ethyl-1,3-dioxolan-4-yl)methanol |
| Standard InChI | InChI=1S/C6H12O3/c1-2-6-8-4-5(3-7)9-6/h5-7H,2-4H2,1H3 |
| Standard InChI Key | KZODGPRCEZYZRW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1OCC(O1)CO |
Introduction
Chemical Identity and Structural Characterization
Molecular and Structural Features
1,3-Dioxolane-4-methanol, 2-ethyl- has the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . Its IUPAC name, (2-ethyl-1,3-dioxolan-4-yl)methanol, reflects the ethyl substituent at the 2-position of the dioxolane ring and the hydroxymethyl group at the 4-position . The SMILES notation CCC1OCC(O1)CO and InChIKey KZODGPRCEZYZRW-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .
Table 1: Key Identifiers of 1,3-Dioxolane-4-methanol, 2-ethyl-
| Property | Value | Source |
|---|---|---|
| CAS Number | 53951-44-3 | |
| Molecular Formula | C₆H₁₂O₃ | |
| Molecular Weight | 132.16 g/mol | |
| IUPAC Name | (2-ethyl-1,3-dioxolan-4-yl)methanol | |
| SMILES | CCC1OCC(O1)CO | |
| InChIKey | KZODGPRCEZYZRW-UHFFFAOYSA-N |
Stereochemical Considerations
The compound’s 3D conformation, as depicted in PubChem’s interactive model, reveals a chair-like dioxolane ring with the ethyl and hydroxymethyl groups occupying equatorial positions to minimize steric strain . This spatial arrangement influences its reactivity and solubility, as the hydroxyl group remains accessible for hydrogen bonding or derivatization .
Synthesis and Manufacturing Processes
Catalytic Hydrogenolysis Route
A patented synthesis (US6143908A) involves catalytic hydrogenolysis of 4-alkoxymethyl-1,3-dioxolane intermediates . The process begins with 3-halogeno-1,2-propanediol (e.g., 3-chloro-1,2-propanediol), which undergoes acid-catalyzed acetalization with ketones or aldehydes to form 4-halogenomethyl-1,3-dioxolane . Subsequent nucleophilic substitution with carboxylate or alkoxide salts yields intermediates that are hydrolyzed or hydrogenolyzed to the final product .
Table 2: Representative Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Acetalization | HCl, acetone | 0–50°C | 85–92% |
| Nucleophilic Substitution | NaBr, NaI, phase-transfer catalysts | 80–100°C | 70–88% |
| Hydrogenolysis | Pd/C (5–10 wt%), H₂ atmosphere | 25°C | 90–95% |
For instance, reacting 4-chloromethyl-2-ethyl-1,3-dioxolane with sodium benzoate in dimethylformamide at 80°C produces 4-benzoyloxymethyl-2-ethyl-1,3-dioxolane, which is hydrolyzed to the target compound . The use of phase-transfer catalysts like tetrabutylammonium bromide enhances reaction rates by facilitating interfacial ion transfer .
Solvent and Catalyst Optimization
Key solvents include tetrahydrofuran (THF), 1,4-dioxane, and dichloromethane, which stabilize transition states during acetalization . Palladium-based catalysts (e.g., 5% Pd/C) are preferred for hydrogenolysis due to their high activity and selectivity . The patent notes that reducing catalyst loading below 0.5 wt% significantly decreases conversion efficiency .
Physicochemical Properties
Thermal and Physical Characteristics
While direct data for the ethyl derivative is limited, analogies to 2,2-dimethyl-1,3-dioxolane-4-methanol (CAS 100-79-8) suggest a boiling point range of 189–191°C and a density near 1.066 g/mL . The ethyl group’s larger van der Waals volume compared to methyl likely reduces water solubility, with an estimated logP of 0.3–0.5 .
Table 3: Inferred Physicochemical Properties
Spectroscopic Signatures
The ¹H NMR spectrum is expected to show a triplet at δ 1.2–1.4 ppm for the ethyl CH₃ group, a multiplet at δ 3.5–4.2 ppm for the dioxolane and hydroxymethyl protons, and a broad singlet at δ 2.5–3.0 ppm for the hydroxyl hydrogen . IR spectroscopy would reveal O–H stretching at 3200–3400 cm⁻¹ and C–O–C vibrations at 1100–1250 cm⁻¹ .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing β-blockers and antiviral agents, where the dioxolane ring enhances metabolic stability . For example, its hydroxyl group can be oxidized to a ketone for subsequent reductive amination to produce chiral amines .
Agricultural Chemistry
Derivatives of 1,3-dioxolane-4-methanol are employed in herbicide and fungicide formulations. The ethyl substituent improves lipid solubility, facilitating membrane penetration in target organisms .
Specialty Solvents and Additives
Analogous to the dimethyl variant (marketed as Augeo), the ethyl derivative may act as a green solvent in coatings or a fuel additive to reduce particulate emissions . Its high boiling point and low toxicity make it suitable for high-temperature industrial processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume